Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 319491-25-3) is a thienopyridine derivative characterized by a fused thiophene-pyridine ring system. Key structural features include:
- Three methyl groups at positions 4, 5, and 6, increasing steric bulk and lipophilicity.
- Methyl ester at position 2, influencing solubility and metabolic stability.
This compound is primarily used in medicinal chemistry as a synthon for polyheterocyclic systems due to its reactive amino and ester groups .
Properties
IUPAC Name |
methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-5-6(2)8-9(13)10(12(15)16-4)17-11(8)14-7(5)3/h13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCHEHSKQMFCER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355023 | |
| Record name | methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319491-25-3 | |
| Record name | methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: The initial step involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate.
Cyclization: The chalcone intermediate is then treated with 2-cyanothioacetamide to form the pyridinethione core.
Substitution and Methylation: The pyridinethione core undergoes further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to introduce the amino and methyl groups, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyridine derivatives.
Substitution: Formation of N-alkylated thienopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against strains like E. coli, B. mycoides, and C.
Medicine: Potential use as an antimicrobial agent due to its ability to inhibit microbial growth.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with microbial enzymes and cellular structures. The compound likely inhibits key enzymes involved in microbial metabolism, leading to the disruption of cellular processes and eventual cell death . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs differing in substituents and ester/amide groups:
Key Observations
Trifluoromethyl groups (e.g., in CAS 299165-10-9) introduce strong electron-withdrawing effects, stabilizing the molecule against metabolic degradation .
Solubility and Bioavailability: Amide derivatives (e.g., 3-amino-4-(methoxymethyl)-6-methylcarboxamide) exhibit higher solubility due to hydrogen-bonding capacity, unlike ester-based analogs .
Synthetic Utility: Ethyl esters (e.g., CAS 52505-56-3) are often intermediates for further functionalization, whereas methyl esters (e.g., target compound) may prioritize stability . The amino group at position 3 allows for diverse derivatization, such as cyclocondensation to form pyridothienopyrimidines .
Biological Activity
Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 250.32 g/mol
- SMILES Notation : CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)OC)C
- InChIKey : DNCHEHSKQMFCER-UHFFFAOYSA-N
The compound features a thieno[2,3-b]pyridine core with multiple methyl groups and a carboxylate functional group, contributing to its chemical reactivity and potential pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the structure-activity relationship (SAR) of thieno-pyridine derivatives, suggesting that modifications can enhance their efficacy against various pathogens .
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents positions it as a candidate for further investigation in inflammatory diseases. For instance, derivatives of pyridine have shown inhibition of prostaglandin E2 (PGE2), which is crucial in mediating inflammation. A related compound demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human blood assays .
Case Study 1: Inhibition of Prostaglandin E2
A significant study on the biological activity of thieno[2,3-b]pyridine derivatives revealed their potential as EP4 antagonists. The study compared various compounds and identified one with superior pharmacokinetic properties and efficacy in pain models . This suggests that this compound may possess similar therapeutic potentials.
Case Study 2: Synthesis and Biological Evaluation
In another investigation, the synthesis of various thieno-pyridine derivatives was reported. These compounds were evaluated for their biological activity against different cell lines. The results indicated that specific modifications to the thieno-pyridine structure could significantly enhance biological activity .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
